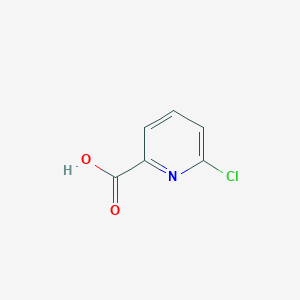

6-Chloropicolinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated picolinic acids often involves multiple steps, including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis reactions. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine demonstrates a process that could be analogous to synthesizing 6-Chloropicolinic acid, with a reported overall yield of 57.8% (Huo Ling-yan, 2011). This suggests that a similar approach could be utilized for this compound, adjusting the chlorination step to target the desired position on the picolinic acid molecule.

Molecular Structure Analysis

The molecular structure of chlorinated picolinic acids is characterized by the presence of chloro groups attached to the pyridine ring, which significantly influences their chemical reactivity and physical properties. Techniques such as IR, MS, ^1HNMR, and ^13CNMR are essential for confirming the structures of synthesized compounds, as demonstrated in the synthesis of 3,4,5-trichloropicolinic acid (Huo Ling-yan, 2011).

Chemical Reactions and Properties

Chlorinated picolinic acids undergo various chemical reactions, including electrochemical synthesis and hydrodechlorination. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid in a tank-type undivided electrolytic cell with a silver cathode demonstrates the reductive dechlorination process, achieving a high yield and purity of the product (Ma Chun, 2010).

Physical Properties Analysis

The physical properties of chlorinated picolinic acids, such as melting points, solubility, and stability, are influenced by the number and position of chloro substituents on the pyridine ring. The detailed characterization of these properties is crucial for their application and handling. For instance, the melting point of a product from the electrochemical synthesis of 3,6-dichloropicolinic acid was found to be between 151—153℃, indicating its purity and stability (Ma Chun, 2010).

Wissenschaftliche Forschungsanwendungen

Mikrobiologie

6-Chloropicolinic acid ist ein Produkt der Oxidation von Nitrapyrin durch das ammoniakoxidierende Bakterium Nitrosomonas europaea . Dieses Bakterium katalysiert die Oxidation von Nitrapyrin, einem kommerziellen Nitrifikationsinhibitor . Der Oxidationsprozess erfordert die gleichzeitige Oxidation von Ammoniak, Hydroxylamin oder Hydrazin .

Biochemie

In der Biochemie spielt this compound eine Rolle im Oxidationsprozess. Es wurde gezeigt, dass einer der Sauerstoffe in this compound aus zweiatomigem Sauerstoff stammt, der andere aus Wasser .

Zellbiologie

Es wurde gezeigt, dass etwa 13 % der Radioaktivität von Nitrapyrin an Zellen binden . Dies deutet darauf hin, dass this compound in der zellbiologischen Forschung verwendet werden könnte, um die Bindung von Molekülen an Zellen zu untersuchen .

Umweltwissenschaften

Angesichts seiner Rolle bei der Oxidation von Nitrapyrin könnte this compound in Umweltstudien verwendet werden, um den Prozess der Nitrifikation und seine Hemmung zu verstehen .

Arzneimittelentwicklung

Die Verbindung ‘6-Acetamido-3-chloropicolinic acid’, die mit this compound verwandt ist, wird in der wissenschaftlichen Forschung häufig verwendet. Seine einzigartigen Eigenschaften machen es ideal für vielfältige Anwendungen, einschließlich der Arzneimittelentwicklung.

Chemische Forschung

This compound ist ein vielseitiges Material, das in verschiedenen chemischen Forschungsanwendungen eingesetzt werden kann . Seine einzigartigen Eigenschaften und Reaktivität machen es zu einer wertvollen Verbindung im Bereich der Chemie .

Safety and Hazards

Zukünftige Richtungen

In recent years, electrokinetic (EK) remediation technology has gained significant attention among researchers. This technology has proven effective in the remediation of low-permeability polluted soil . Further exploration and investigation in this area are essential for advancing the field and improving environmental remediation strategies .

Wirkmechanismus

Target of Action

The primary target of 6-Chloropicolinic acid is the Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

this compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, affecting both viral replication and normal cell homeostasis .

Biochemical Pathways

The compound plays a key role in the zinc transport pathway . It is also involved in the oxidation of the commercial nitrification inhibitor nitrapyrin . The oxidation process requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine .

Pharmacokinetics

The compound’s ability to undergo chemical reactions, such as nucleophilic substitution, allows for the modification of molecular structures and the creation of diverse chemical entities .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of ZFPs and the inhibition of their functions . This can have downstream effects on viral replication and normal cell homeostasis .

Action Environment

The rate of degradation of this compound in soil is significantly influenced by environmental factors such as soil temperature . Other factors such as the quantity of organic matter and pH also affect the rate of decomposition, but to a lesser extent .

Eigenschaften

IUPAC Name |

6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 6-chloro-2-pyridinecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040289 | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4684-94-0 | |

| Record name | 6-Chloropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-chloropicolinic acid affect nitrification?

A1: this compound is the primary metabolite of nitrapyrin, a nitrification inhibitor. While nitrapyrin itself directly targets ammonia-oxidizing bacteria like Nitrosomonas europaea, inhibiting their ability to convert ammonia to nitrite [, ], this compound also exhibits inhibitory effects on these bacteria []. This suggests that both the parent compound and its metabolite contribute to reducing nitrification in soil.

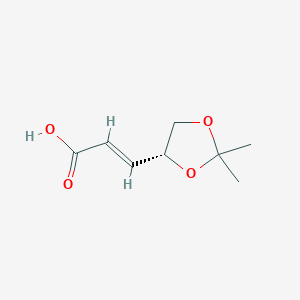

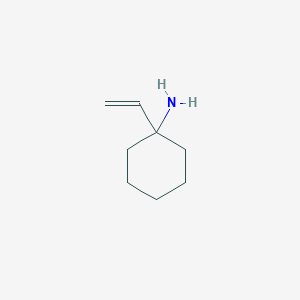

Q2: What is the molecular structure and formula of this compound?

A2: this compound is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C6H4ClNO2.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, research utilizing mass fragmentation and nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize this compound and its related compounds [].

Q4: How stable is this compound in the environment?

A4: Research suggests that this compound can persist in soil, with studies focusing on measuring and predicting its disappearance rates []. Additionally, research has examined its hydrolysis and photolysis rates in dilute aqueous solutions []. These factors are crucial for understanding its long-term environmental impact.

Q5: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound is a product of a catalytic process. Research demonstrates that Nitrosomonas europaea can oxidize nitrapyrin to this compound []. This bacterial oxidation involves incorporating one oxygen atom from diatomic oxygen and another from water into the this compound molecule [].

Q6: How does the structure of this compound contribute to its activity compared to nitrapyrin?

A6: Studies comparing the phytotoxicity of nitrapyrin and this compound show differences in their effects on various plant species [, , ]. This suggests that the trichloromethyl group in nitrapyrin, which is absent in this compound, plays a role in its overall toxicity and interaction with plant systems.

Q7: What analytical methods are used to detect and quantify this compound?

A8: Several methods have been employed to analyze this compound, including gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) after derivatization with a sulfoacid []. This technique allows for the simultaneous determination of both nitrapyrin and its metabolite in various matrices, including crops []. Additionally, HPLC methods have been developed for residue analysis of nitrapyrin and this compound in crops [].

Q8: Has this compound been detected in the environment?

A9: Yes, a study in Iowa detected nitrapyrin, but not this compound, in streams, suggesting off-field transport following agricultural application []. This highlights the need for further research on the transport and fate of both nitrapyrin and its metabolites in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)